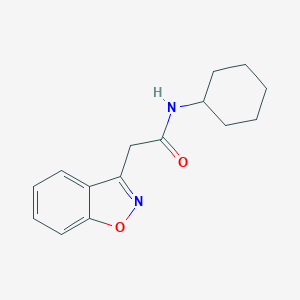
2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide, also known as MDL-72974A, is a sulfonamide compound that has been studied for its potential therapeutic applications. This compound has been synthesized using different methods, and its mechanism of action has been investigated in various scientific research studies.
Wirkmechanismus
The mechanism of action of 2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide is not fully understood. However, studies have shown that this compound acts as a blocker of the voltage-gated sodium channel subtype Nav1.7. Nav1.7 is a sodium channel that is mainly expressed in sensory neurons and plays a crucial role in pain sensation. By blocking Nav1.7, 2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide reduces the excitability of sensory neurons and inhibits the transmission of pain signals.
Biochemical and Physiological Effects
2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide has been shown to have biochemical and physiological effects in different studies. In a study by Nishimura et al. (2005), 2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide was found to reduce the activation of spinal astrocytes, which are involved in the development of neuropathic pain. In another study by Kawamata et al. (2003), 2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide was found to reduce the expression of c-Fos, a marker of neuronal activation, in the spinal cord of rats with neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide in lab experiments is its high purity, which ensures the reproducibility of results. Another advantage is its specificity for Nav1.7, which allows for the investigation of the role of this sodium channel in different physiological and pathological conditions. However, one of the limitations of using 2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide. One of the directions is to investigate its potential therapeutic applications in other conditions such as inflammatory pain and cancer pain. Another direction is to explore its pharmacokinetics and pharmacodynamics in different animal models and humans. Furthermore, the development of more potent and selective Nav1.7 blockers based on the structure of 2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide may lead to the discovery of new analgesic drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, 2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide is a sulfonamide compound that has been studied for its potential therapeutic applications in the treatment of neuropathic pain. This compound has been synthesized using different methods, and its mechanism of action as a blocker of Nav1.7 has been investigated in various scientific research studies. 2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide has been shown to have biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. Finally, future directions for the research on 2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide have been discussed, highlighting its potential as a lead compound for the development of novel analgesic drugs.
Synthesemethoden
2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide can be synthesized using different methods. One of the methods involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with propylamine in the presence of a base such as triethylamine. This method results in the formation of 2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide as a white solid with a purity of more than 95%.
Wissenschaftliche Forschungsanwendungen
2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide has been studied for its potential therapeutic applications. One of the applications of this compound is in the treatment of neuropathic pain. In a study conducted by Nishimura et al. (2005), 2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide was found to inhibit the activation of spinal astrocytes and reduce the mechanical allodynia in rats with neuropathic pain. Another study by Kawamata et al. (2003) showed that 2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide has an analgesic effect on neuropathic pain in rats.
Eigenschaften
Produktname |
2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide |
|---|---|
Molekularformel |
C12H19NO3S |
Molekulargewicht |
257.35 g/mol |
IUPAC-Name |
2-methoxy-4,5-dimethyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-5-6-13-17(14,15)12-8-10(3)9(2)7-11(12)16-4/h7-8,13H,5-6H2,1-4H3 |
InChI-Schlüssel |
RHHQXAMVEAHSKO-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)OC |
Kanonische SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226030.png)








![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226113.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226120.png)